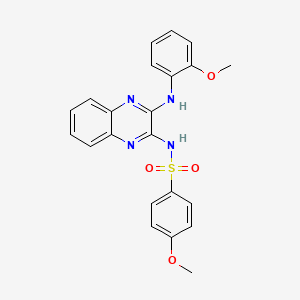
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial . The quinoxaline moiety in the compound could contribute to these activities.
Sulfonamides
Sulfonamides are a group of chemical compounds with a wide range of pharmacological properties such as antibacterial, anti-inflammatory, antitumor, and anti-thyroid . The sulfonamide group in the compound could contribute to these activities.
Arylamines
Arylamines are a class of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. They are involved in many chemical reactions, including those that lead to the production of dyes, drugs, and polymers .
Activité Biologique
4-Methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of the quinoxaline derivative and subsequent sulfonamide formation. The general synthetic route can be outlined as follows:
- Formation of Quinoxaline : The initial step involves reacting o-phenylenediamine with appropriate α-ketocarboxylic acids to form quinoxaline derivatives.
- Substitution Reactions : The introduction of methoxy and phenyl groups is achieved through electrophilic aromatic substitution.
- Final Sulfonamide Formation : The final product is obtained by reacting the quinoxaline derivative with benzenesulfonyl chloride.
Anticancer Properties
The biological activity of this compound has been evaluated against several cancer cell lines. The compound exhibits varying degrees of cytotoxicity, which is summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.8 |
| Hep G2 | Moderate |
| MCF-7 | Weak |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- STAT3 Pathway Inhibition : The compound may also inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.
Case Studies
Recent studies have explored the efficacy of related compounds with similar structures. For instance, a series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives demonstrated potent inhibitory activity against lung and breast cancer cell lines (A549 and MDA-MB-231), with IC50 values ranging from 1.35 μM to 3.04 μM . These findings suggest that modifications in the molecular structure can significantly enhance anticancer activity.
Propriétés
IUPAC Name |
4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNXBSFGWWIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













